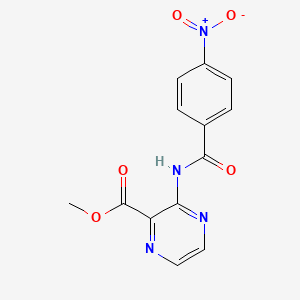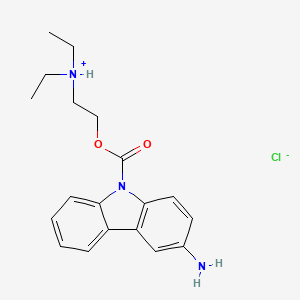
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C19H24ClN3O2 and a molecular weight of 361.866 g/mol. This compound is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves a multi-step process. One common method includes the reaction of 3-aminocarbazole with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane.
Chemical Reactions Analysis
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Scientific Research Applications
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can modulate the activity of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is unique due to its specific structure and functional groups. Similar compounds include:
3-aminocarbazole: Lacks the diethylazanium and oxyethyl groups, making it less versatile in certain applications.
9-ethylcarbazole: Contains an ethyl group at the 9-position instead of the aminocarbazole moiety, resulting in different chemical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
64057-92-7 |
|---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-3-21(4-2)11-12-24-19(23)22-17-8-6-5-7-15(17)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12,20H2,1-2H3;1H |
InChI Key |
LZSHSTGCCZALGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N1C2=C(C=C(C=C2)N)C3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




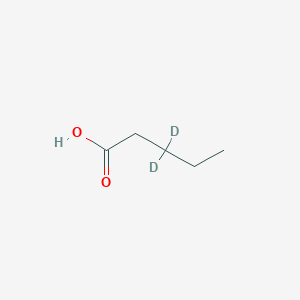

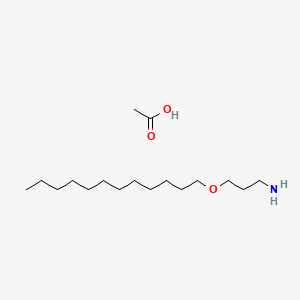
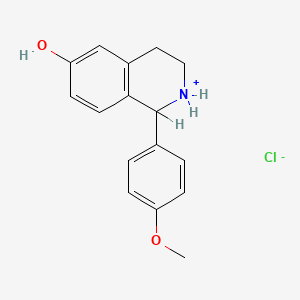
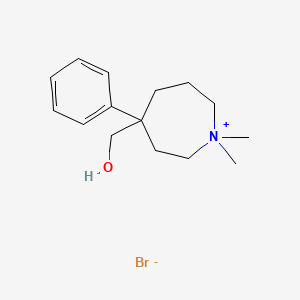
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

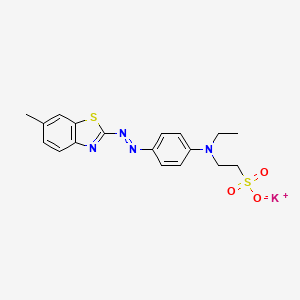

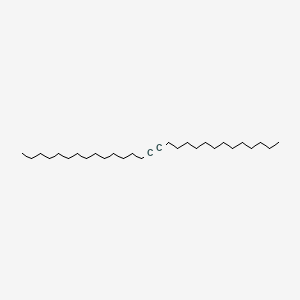
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
